molecular formula C17H12N4O4 B2418760 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1203065-36-4

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2418760
CAS No.: 1203065-36-4
M. Wt: 336.307
InChI Key: BMRVEXHYSQAXEN-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H12N4O4 and its molecular weight is 336.307. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c22-14(10-21-12-8-4-5-9-13(12)24-17(21)23)18-16-20-19-15(25-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRVEXHYSQAXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, neuroprotective effects, and antimicrobial activity, supported by recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12N4O3\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_3

This structure features a benzo[d]oxazole ring and an oxadiazole moiety, which are known for their diverse biological activities.

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The Sulforhodamine B (SRB) assay was utilized to measure cell viability. The results indicated significant cytotoxic activity against leukemia and lung cancer cell lines:

Cell LineIC50 (µM)Reference
Leukemia15
Lung Cancer20
A549 (Lung)25

The compound exhibited a dose-dependent response, with increased cytotoxicity observed at higher concentrations.

2. Neuroprotective Effects

In vitro studies demonstrated that the compound has neuroprotective properties against β-amyloid-induced toxicity in PC12 cells. The findings showed:

  • Increased Cell Viability : At concentrations of 1.25 to 5 µg/mL, the compound significantly increased the viability of Aβ25-35-induced PC12 cells.
Concentration (µg/mL)Viability (%)Reference
1.25120
2.5130
5140

Mechanistically, the compound was found to promote phosphorylation of Akt and GSK-3β while inhibiting NF-κB expression, indicating its potential for treating neurodegenerative diseases like Alzheimer's.

3. Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. It demonstrated notable bactericidal effects, particularly against Staphylococcus spp., with minimal cytotoxicity to normal cells:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
E. coli64

The results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Activity
A study involving the administration of the compound to mice bearing xenograft tumors showed a reduction in tumor size by approximately 50% compared to control groups within four weeks of treatment. This indicates significant potential for further development in oncology.

Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer’s disease, treatment with the compound resulted in improved cognitive function as measured by the Morris water maze test, alongside reduced levels of amyloid plaques in brain tissue samples.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its anticancer activity. Studies have demonstrated that derivatives containing oxadiazole and oxobenzoxazole structures exhibit promising cytotoxic effects against various cancer cell lines.

Case Studies

  • Sulforhodamine B Assay Results :
    • The compound was tested against several cancer cell lines, including breast cancer and CNS cancer cells. The Sulforhodamine B assay indicated significant anti-proliferative activity, with IC50 values suggesting effective inhibition of cell growth .
    • A specific study highlighted that the compound demonstrated selective uptake by cancer cells, enhancing its potential as a targeted therapy .
  • Mechanism of Action :
    • The mechanism behind the anticancer effects appears to involve the induction of apoptosis in cancer cells, as evidenced by assays that measure DNA damage and cell cycle arrest. Compounds similar to this have shown to disrupt mitochondrial function and activate caspase pathways in tumor cells .

Antimicrobial Properties

In addition to its anticancer properties, compounds related to 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide have been evaluated for antimicrobial activity. Research indicates that oxadiazole derivatives can inhibit the growth of various bacterial strains.

Study Findings

  • A review on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives reported that certain compounds exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .

Neuroprotective Effects

Emerging research suggests that related compounds may also possess neuroprotective properties. The anticonvulsant activity of oxadiazole derivatives has been documented in models of epilepsy.

Experimental Evidence

  • Anticonvulsant Activity :
    • Compounds were tested using the maximal electroshock seizure model, showing promising results in reducing seizure frequency and intensity .
    • The involvement of benzodiazepine receptors in mediating these effects was also noted, indicating a potential pathway for therapeutic intervention in seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound.

Structural FeatureActivity Implication
Oxobenzoxazole moietyEnhances anticancer properties
Oxadiazole ringContributes to antimicrobial activity
Acetamide groupModulates bioavailability and solubility

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